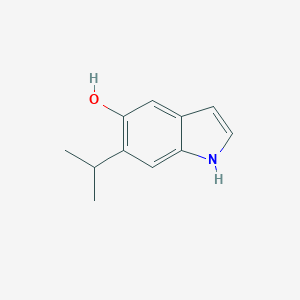![molecular formula C20H22N6O6 B126868 Furo[2,3d]pyrimidine antifolate CAS No. 156595-85-6](/img/structure/B126868.png)
Furo[2,3d]pyrimidine antifolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3d]pyrimidine antifolate is a class of compounds that has gained significant attention in the field of medicinal chemistry due to its potential as an antitumor agent. These compounds are structurally similar to folic acid, a vitamin that is essential for cell growth and division. Furo[2,3d]pyrimidine antifolates have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is involved in the synthesis of nucleotides, which are building blocks of DNA.
Mécanisme D'action
The mechanism of action of furo[2,3d]pyrimidine antifolates involves the inhibition of Furo[2,3d]pyrimidine antifolate, which is an enzyme that is essential for the synthesis of nucleotides. By inhibiting this enzyme, these compounds prevent the formation of DNA, which ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
Furo[2,3d]pyrimidine antifolates have been shown to have several biochemical and physiological effects. They have been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cellular stress. In addition, they have also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using furo[2,3d]pyrimidine antifolates in lab experiments is their specificity for Furo[2,3d]pyrimidine antifolate. This allows researchers to selectively target cancer cells without affecting normal cells. However, one of the limitations of using these compounds is their low solubility, which can make it difficult to administer them in vivo.
Orientations Futures
There are several future directions that can be explored in the field of furo[2,3d]pyrimidine antifolates. One area of research is the development of new analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the identification of new targets for these compounds, which could lead to the development of new therapies for cancer and other diseases. Finally, the use of furo[2,3d]pyrimidine antifolates in combination with other chemotherapeutic agents is an area of research that holds promise for improving the efficacy of current treatments.
Méthodes De Synthèse
The synthesis of furo[2,3d]pyrimidine antifolates is a complex process that involves several steps. The most commonly used method involves the condensation of 2-aminobenzoylformic acid with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then cyclized to form the furo[2,3d]pyrimidine ring system.
Applications De Recherche Scientifique
Furo[2,3d]pyrimidine antifolates have been extensively studied for their potential as antitumor agents. Several studies have shown that these compounds are effective in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer. In addition, they have also been shown to be effective in combination with other chemotherapeutic agents, such as methotrexate.
Propriétés
Numéro CAS |
156595-85-6 |
|---|---|
Nom du produit |
Furo[2,3d]pyrimidine antifolate |
Formule moléculaire |
C20H22N6O6 |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N6O6/c1-26(8-11-9-32-18-15(11)16(21)24-20(22)25-18)12-4-2-10(3-5-12)17(29)23-13(19(30)31)6-7-14(27)28/h2-5,9,13H,6-8H2,1H3,(H,23,29)(H,27,28)(H,30,31)(H4,21,22,24,25)/t13-/m0/s1 |
Clé InChI |
WXINNGCGSCFUCR-ZDUSSCGKSA-N |
SMILES isomérique |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Autres numéros CAS |
156595-85-6 |
Synonymes |
DPMMABG N-(4-(N-((2,4-diamino-furo(2,3-d)pyrimidin-5-yl)methyl)methylamino)benzoyl)glutamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



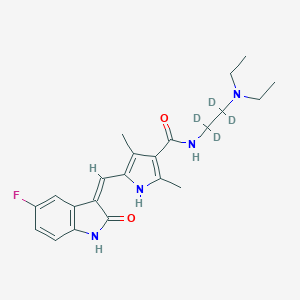
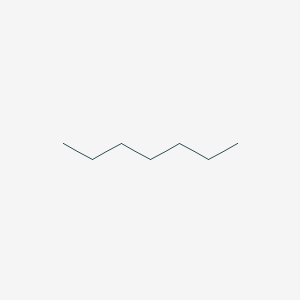
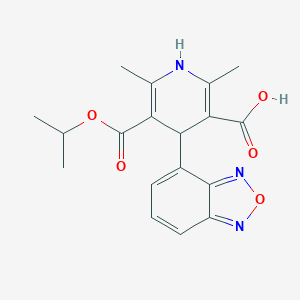
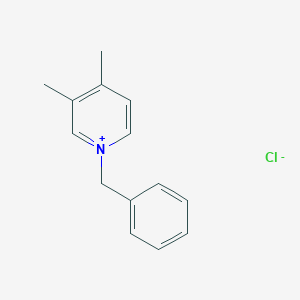
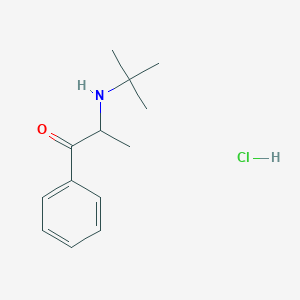
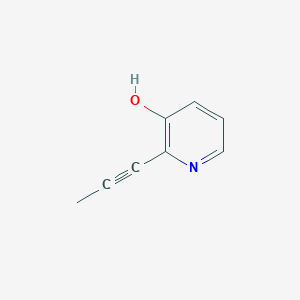
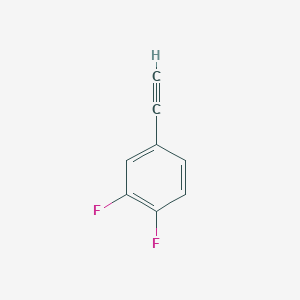
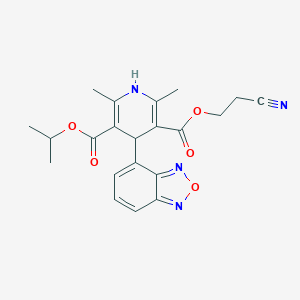
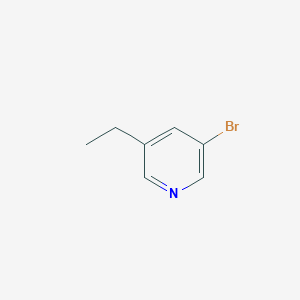
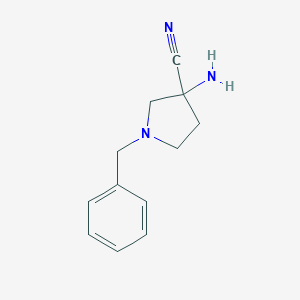
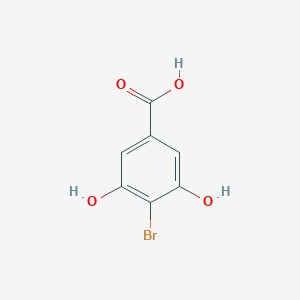
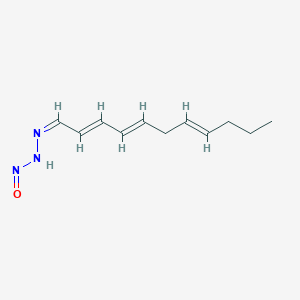
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
